An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 6-Aminocyclohex-3-ene-1-carboxylic Acid
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 6-Aminocyclohex-3-ene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminocyclohex-3-ene-1-carboxylic acid is a fascinating and valuable molecule in the field of medicinal chemistry. Its rigid, cyclic structure, combined with the presence of both an amino and a carboxylic acid group, makes it an important building block for the synthesis of conformationally constrained analogues of neurotransmitters like γ-aminobutyric acid (GABA). This guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and spectroscopic characterization of this compound, with a particular focus on its relevance to drug discovery and development.
Introduction: The Significance of Constrained Analogues in Drug Design
The biological activity of a drug molecule is intrinsically linked to its three-dimensional shape and its ability to interact with specific protein targets. Many endogenous molecules, such as neurotransmitters, are highly flexible, adopting a multitude of conformations. While this flexibility is essential for their natural function, it can be a hindrance in drug design, leading to off-target effects and reduced potency.
By incorporating rigid structural elements, such as the cyclohexene ring of 6-aminocyclohex-3-ene-1-carboxylic acid, medicinal chemists can create "conformationally restricted" analogues. These molecules mimic a specific bioactive conformation of the natural ligand, leading to enhanced selectivity and efficacy. 6-Aminocyclohex-3-ene-1-carboxylic acid serves as a key scaffold for such analogues, particularly for GABA, a major inhibitory neurotransmitter in the central nervous system. Derivatives of this compound are investigated for their potential in treating epilepsy, neuropathic pain, and anxiety disorders.[1]
Unraveling the Complexity: Chemical Structure and Stereochemistry
The molecular formula of 6-Aminocyclohex-3-ene-1-carboxylic acid is C7H11NO2, with a molecular weight of 141.17 g/mol .[2] The structure consists of a six-membered carbon ring with a double bond between carbons 3 and 4. An amino group is attached to carbon 6, and a carboxylic acid group is attached to carbon 1.
The presence of two stereocenters at positions 1 and 6 gives rise to a rich stereoisomerism. The relationship between the amino and carboxylic acid groups can be either cis (on the same side of the ring) or trans (on opposite sides of the ring), resulting in diastereomers. Furthermore, each of these diastereomers exists as a pair of enantiomers (non-superimposable mirror images).
The key stereoisomers are:
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cis-6-Aminocyclohex-3-ene-1-carboxylic acid: This diastereomer has the amino and carboxylic acid groups on the same face of the cyclohexene ring. It exists as a racemic mixture of (1R,6S) and (1S,6R) enantiomers.[3][4]
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trans-6-Aminocyclohex-3-ene-1-carboxylic acid: In this diastereomer, the amino and carboxylic acid groups are on opposite faces of the ring. It exists as a racemic mixture of (1R,6R) and (1S,6S) enantiomers.[2]
The specific stereochemistry of a drug candidate is crucial, as different stereoisomers can have vastly different pharmacological and toxicological profiles.
Visualizing the Stereoisomers
The following diagrams illustrate the different stereoisomers of 6-Aminocyclohex-3-ene-1-carboxylic acid.
Caption: Diastereomeric and enantiomeric relationships of 6-Aminocyclohex-3-ene-1-carboxylic acid.
The Art of Creation: Synthesis of 6-Aminocyclohex-3-ene-1-carboxylic Acid
The construction of the cyclohexene ring with control over the relative and absolute stereochemistry of the amino and carboxylic acid groups is a key challenge in the synthesis of this molecule. The Diels-Alder reaction is a powerful and elegant method for forming six-membered rings and is a cornerstone of many synthetic approaches to this and related compounds.[5]
The Diels-Alder Approach: A Foundational Strategy
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne).[4] For the synthesis of 6-aminocyclohex-3-ene-1-carboxylic acid, a suitable diene and a dienophile containing the precursors to the amino and carboxylic acid functionalities are required.
A plausible and efficient strategy involves the reaction of a 1,3-diene with an appropriate dienophile, such as a derivative of acrylic acid. The amino group can be introduced either as part of the diene or dienophile, or it can be installed in a subsequent step. For instance, a diene containing a protected amino group can react with an acrylate to form the desired cyclohexene ring system.
Visualizing the Diels-Alder Synthesis
The following workflow illustrates a generalized Diels-Alder approach to the synthesis of the 6-aminocyclohex-3-ene-1-carboxylic acid backbone.
Caption: A conceptual workflow for the synthesis via a Diels-Alder reaction.
A Note on Stereoselective Synthesis
Achieving a specific stereochemical outcome (i.e., synthesizing a single enantiomer) is often paramount in drug development. Enantioselective synthesis of 6-aminocyclohex-3-ene-1-carboxylic acid can be achieved through several advanced strategies:
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Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the diene or dienophile to direct the approach of the reacting partners, leading to the preferential formation of one enantiomer of the product. The auxiliary is then removed in a later step.
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Chiral Catalysts: A chiral Lewis acid or organocatalyst can be used to create a chiral environment around the reactants, favoring the formation of one enantiomer.[6]
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Resolution: A racemic mixture of the final product or a synthetic intermediate can be separated into its individual enantiomers through techniques such as chiral chromatography or crystallization with a chiral resolving agent.
Confirming the Identity: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons and spin-spin coupling. Key signals would include:
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Two peaks in the olefinic region (around 5.5-6.0 ppm) corresponding to the two protons on the double bond.
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Signals for the protons on the carbons bearing the amino and carboxylic acid groups (C1-H and C6-H), likely in the range of 3.0-4.5 ppm. The exact chemical shift and coupling constants of these protons would be highly informative for determining the cis or trans stereochemistry.
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A series of multiplets in the aliphatic region (around 1.5-3.0 ppm) for the remaining methylene protons on the ring.
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-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms:
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A peak for the carboxylic acid carbonyl carbon in the range of 170-180 ppm.
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Two peaks for the olefinic carbons around 120-135 ppm.
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Signals for the carbons attached to the amino and carboxylic acid groups (C1 and C6) between 40 and 60 ppm.
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Peaks for the remaining methylene carbons in the aliphatic region (20-40 ppm).
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Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present in the molecule:
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A broad O-H stretch from the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.
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A strong C=O stretch from the carboxylic acid carbonyl group, expected around 1700-1725 cm⁻¹.
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N-H stretching vibrations from the primary amine, usually appearing as one or two bands in the 3300-3500 cm⁻¹ region.
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An N-H bending vibration around 1590-1650 cm⁻¹.
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A C=C stretch for the alkene at approximately 1640-1680 cm⁻¹.
Applications in Drug Discovery and Development
The primary application of 6-aminocyclohex-3-ene-1-carboxylic acid in drug development is as a constrained building block for the synthesis of GABA analogues. By incorporating this rigid scaffold, researchers can design molecules that target specific subtypes of GABA receptors or associated proteins with higher selectivity.
One notable area of investigation is the development of analogues of Gabapentin, a widely used drug for the treatment of epilepsy and neuropathic pain.[1] While Gabapentin itself is a flexible molecule, conformationally restricted analogues derived from scaffolds like 6-aminocyclohex-3-ene-1-carboxylic acid are being synthesized and evaluated to improve upon its pharmacological profile.[1] The goal is to create new chemical entities with enhanced potency, reduced side effects, and improved pharmacokinetic properties.
Conclusion
6-Aminocyclohex-3-ene-1-carboxylic acid is a molecule of significant interest to medicinal chemists and drug development professionals. Its well-defined stereochemistry and rigid structure provide a valuable platform for the design of novel therapeutics that target the GABAergic system. A thorough understanding of its chemical properties, stereoisomers, and synthetic routes, particularly the powerful Diels-Alder reaction, is essential for harnessing its full potential in the creation of next-generation drugs for neurological and psychiatric disorders. Further research into the synthesis and biological evaluation of derivatives of this compound is likely to yield exciting new discoveries in the years to come.
References
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Receveur, J. M., Bryans, J. S., Field, M. J., Singh, L., & Horwell, D. C. (1999). Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. Bioorganic & Medicinal Chemistry Letters, 9(16), 2329-34. Available at: [Link]
-
Baxendale, I. R., et al. (2002). Application of Polymer-Supported Enzymes and Reagents in the Synthesis of g-Aminobutyric Acid (GABA) Analogues. SYNLETT, 2002(10), 1641-1644. Available at: [Link]
-
Kowalski, P., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(8), 3451. Available at: [Link]
-
Ding, X., et al. (2013). Synthesis of polysubstituted β-amino cyclohexane carboxylic acids via Diels-Alder reaction using Ni(II)-complex stabilized β-alanine derived dienes. Amino Acids, 44(2), 791-6. Available at: [Link]
-
PubChem. (n.d.). trans-6-Amino-cyclohex-3-enecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 6-Aminocyclohex-3-en-1-ol. National Center for Biotechnology Information. Available at: [Link]
-
orientjchem.org. (n.d.). Enantioselective Diels-Alder Reactions of Carboxylic Ester Dienophiles Catalysed by Titanium-Based Chiral Lewis Acid. orientjchem.org. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. (1R,6S)-6-AMINOCYCLOHEX-3-ENE-1-CARBOXYLIC ACID HYDROCHLORIDE | CAS [matrix-fine-chemicals.com]
- 5. Synthesis of polysubstituted β-amino cyclohexane carboxylic acids via Diels-Alder reaction using Ni(II)-complex stabilized β-alanine derived dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
